![molecular formula C19H23FN3O5P B14062776 2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)
2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rucaparib involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of rucaparib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification . The final product is subjected to rigorous quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Formation of the Tricyclic Core
The diazatricyclo system is synthesized via intramolecular cyclization under basic or acidic conditions. For analogous tricyclic compounds (e.g., elagolix intermediates), cyclization involves:
-
Step 1 : Formation of a urea intermediate (e.g., 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea) through reaction of benzylamine derivatives with carbonyl sources (e.g., phosgene equivalents) .
-
Step 2 : Ring closure catalyzed by tetramethylguanidine or similar bases to generate the fused pyrimidinone core .
Example Reaction Table :
Step | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
1 | 2-Fluoro-6-(trifluoromethyl)benzylamine + Urea precursor | Urea intermediate | 98% | |
2 | Cyclization with 1,1,3,3-tetramethylguanidine in DMF, 60°C | Tricyclic core | ~85% |
Phosphoric Acid Salt Formation
The free base is converted to the phosphoric acid salt via acid-base reaction :
-
Step : Dissolve the free base in a polar solvent (e.g., isopropyl acetate) and treat with aqueous H₃PO₄ at 10–15°C.
-
Isolation : Crystallization induced by pH adjustment (target pH 6.1–7.0) .
Example Procedure :
-
Combine free base (1 equiv) with 85% H₃PO₄ (1.1 equiv) in i-PrOAc.
Hydrolytic Degradation
The compound is susceptible to hydrolysis at the amide and urea linkages under acidic or alkaline conditions:
-
Acidic (pH < 3) : Cleavage of the methylaminomethylphenyl group.
Oxidative Pathways
Exposure to peroxides or light induces oxidation at the fluorophenyl and methylaminomethyl groups, forming N-oxide byproducts .
Analytical Characterization
Critical Challenges
Scientific Research Applications
Chemistry
In chemistry, rucaparib is used as a tool to study DNA repair mechanisms and the role of PARP enzymes in cellular processes .
Biology
In biological research, rucaparib is used to investigate the effects of PARP inhibition on cell viability, DNA damage response, and apoptosis .
Medicine
In medicine, rucaparib is being explored as a treatment for various cancers, particularly those with BRCA1 or BRCA2 mutations . Clinical trials have shown its efficacy in ovarian, breast, and prostate cancers .
Industry
In the pharmaceutical industry, rucaparib is used in the development of targeted cancer therapies and as a reference compound for the development of new PARP inhibitors .
Mechanism of Action
Rucaparib exerts its effects by inhibiting PARP1 and PARP2 enzymes, which are key mediators of DNA repair in response to single-strand breaks . Inhibition of these enzymes results in the accumulation of double-strand DNA breaks that cannot be repaired in BRCA1/2 mutant tumor cells, leading to cell death . The molecular targets and pathways involved include the homologous recombination repair pathway and the base excision repair pathway .
Comparison with Similar Compounds
Similar Compounds
Olaparib: Another PARP inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Niraparib: A PARP inhibitor with a broader spectrum of activity against PARP enzymes.
Talazoparib: Known for its high potency and ability to trap PARP-DNA complexes.
Uniqueness of Rucaparib
Rucaparib is unique in its high selectivity for PARP1 and PARP2, as well as its oral bioavailability . It has shown significant efficacy in clinical trials, particularly in patients with BRCA1/2 mutations . Its ability to be used both as a monotherapy and in combination with other targeted agents further highlights its versatility .
Biological Activity
The compound 2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one; phosphoric acid is a complex organic molecule with potential pharmacological applications. Its structure suggests it may interact with various biological pathways, particularly those involving hormonal regulation and enzyme inhibition.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure includes a fluorinated aromatic ring and a diazatricyclic core, which are significant for its biological activity.
Research indicates that compounds similar to this one often act as antagonists or inhibitors in various biological systems:
- GnRH Receptor Antagonism : The compound may inhibit gonadotropin-releasing hormone (GnRH) receptors, which are crucial in reproductive hormone regulation. This mechanism is particularly relevant for treating conditions like endometriosis and prostate cancer .
- Enzyme Inhibition : The presence of the diazatricyclic moiety suggests potential for enzyme inhibition, particularly in pathways involving urease and other metabolic enzymes .
1. Hormonal Regulation
Studies have shown that related compounds can effectively suppress luteinizing hormone (LH) levels in animal models. For instance, the compound elagolix has demonstrated significant efficacy in lowering LH levels when administered orally to castrated macaques .
2. Urease Inhibition
The urease inhibition activity of related derivatives has been evaluated using standard assays. These compounds showed promising results in inhibiting urease activity, which is vital for managing ureolytic bacterial infections .
Compound | Urease Inhibition IC50 (µM) |
---|---|
Elagolix | 10 |
Compound A | 3.06 |
Compound B | 3.13 |
3. Cytotoxicity Profile
An MTT assay was performed on NIH-3T3 cell lines to assess cytotoxicity. The results indicated that while some derivatives exhibited high urease inhibition, they maintained a relatively safe profile with IC50 values above 50 µM, suggesting low toxicity at therapeutic doses .
Case Study 1: Elagolix
Elagolix sodium salt has been extensively studied as a GnRH receptor antagonist. In clinical trials, it demonstrated significant efficacy in reducing pain associated with endometriosis and was well-tolerated by patients .
Case Study 2: Urease Inhibitors
A series of benzimidazole derivatives were synthesized and tested for urease inhibition, revealing that certain modifications led to enhanced activity compared to traditional inhibitors like thiourea and hydroxyurea .
Properties
Molecular Formula |
C19H23FN3O5P |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid |
InChI |
InChI=1S/C19H20FN3O.H3O4P/c1-21-9-11-2-4-12(5-3-11)13-6-14-10-22-17(24)8-15-18(14)16(7-13)23-19(15)20;1-5(2,3)4/h2-5,8,13-14,21H,6-7,9-10H2,1H3,(H,22,24);(H3,1,2,3,4) |
InChI Key |
JHBXMIAODYEHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2CC3CNC(=O)C=C4C3=C(C2)N=C4F.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.